molecular formula C12H12ClNO4 B2876082 4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 879040-90-1

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Cat. No. B2876082
CAS RN: 879040-90-1
M. Wt: 269.68
InChI Key: QYJGGWNTNXRIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is also known as “4-[(6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid”. It has a CAS Number of 874605-63-7 and a molecular weight of 317.73 . It is a solid substance stored at ambient temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmaceutical Research: KMO Inhibitors

This compound has been identified as a potential inhibitor of Kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan degradation . KMO inhibitors are researched for their therapeutic potential in treating neurodegenerative diseases such as Huntington’s, Alzheimer’s, and Parkinson’s disease, as well as other conditions like acute pancreatitis and chronic kidney disease .

Organic Synthesis: Heterocyclic Building Blocks

The benzoxazinone core of this compound serves as a versatile building block in organic synthesis. It can be used to create a variety of heterocyclic compounds that have applications in medicinal chemistry and the development of new pharmaceuticals .

Material Science: Polymer Research

Compounds with a benzoxazinone structure are studied for their potential use in the development of novel polymers. These polymers could have unique properties suitable for high-performance materials used in various industries .

Analytical Chemistry: Chromatography

Due to its unique structure, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Biochemistry: Enzyme Reaction Studies

Researchers utilize this compound in enzyme reaction studies to understand the mechanism of action and inhibition of enzymes related to the benzoxazinone moiety. This can provide insights into enzyme behavior and aid in drug design .

Chemical Safety: Hazard Analysis

The compound’s safety profile, including hazard statements and precautionary statements, is crucial for handling and storage in research settings. It’s important for the development of safety protocols in laboratories and industrial environments .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-8-3-4-10-9(6-8)14(11(15)7-18-10)5-1-2-12(16)17/h3-4,6H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJGGWNTNXRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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